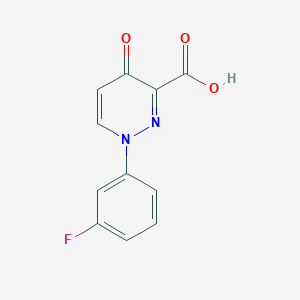

1-(3-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

CAS No.: 1291486-99-1

Cat. No.: VC2663340

Molecular Formula: C11H7FN2O3

Molecular Weight: 234.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1291486-99-1 |

|---|---|

| Molecular Formula | C11H7FN2O3 |

| Molecular Weight | 234.18 g/mol |

| IUPAC Name | 1-(3-fluorophenyl)-4-oxopyridazine-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H7FN2O3/c12-7-2-1-3-8(6-7)14-5-4-9(15)10(13-14)11(16)17/h1-6H,(H,16,17) |

| Standard InChI Key | OPNZTXSDJDVUGW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)N2C=CC(=O)C(=N2)C(=O)O |

| Canonical SMILES | C1=CC(=CC(=C1)F)N2C=CC(=O)C(=N2)C(=O)O |

Introduction

Chemical Identity and Structure

Chemical Identity

1-(3-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is identified by specific chemical parameters that distinguish it from related compounds. Table 1 presents the key identifiers for this compound, providing a comprehensive chemical identity profile.

Table 1: Chemical Identity Parameters of 1-(3-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

| Parameter | Value |

|---|---|

| CAS Number | 1291486-99-1 |

| Molecular Formula | C₁₁H₇FN₂O₃ |

| Molecular Weight | 234.18 g/mol |

| IUPAC Name | 1-(3-fluorophenyl)-4-oxopyridazine-3-carboxylic acid |

| InChI | InChI=1S/C11H7FN2O3/c12-7-2-1-3-8(6-7)14-5-4-9(15)10(13-14)11(16)17/h1-6H,(H,16,17) |

| InChI Key | OPNZTXSDJDVUGW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)N2C=CC(=O)C(=N2)C(=O)O |

| MDL Number | MFCD18483248 |

| PubChem CID | 51042762 |

These identifiers are essential for unambiguously distinguishing the compound from its structural isomers, such as 1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid (CAS: 874401-03-3), which differs only in the position of the fluorine atom on the phenyl ring .

Structural Characteristics

The structure of 1-(3-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid features several key components that define its chemical properties and potential biological activities. Understanding these structural elements is crucial for appreciating the compound's behavior in various contexts.

The molecule is built around a pyridazine core, which is a six-membered heterocyclic ring containing two adjacent nitrogen atoms at positions 1 and 2. This arrangement of nitrogen atoms contributes to the electronic properties of the ring system and influences its interactions with biological targets. The pyridazine core provides multiple sites for potential hydrogen bonding and other non-covalent interactions that are important in biological systems .

At the 4-position of the pyridazine ring, the compound contains a ketone (C=O) group, which contributes to its tautomeric behavior and reactivity. This oxo functionality can participate in hydrogen bonding as an acceptor and influences the electronic distribution within the pyridazine ring. The presence of this group classifies the compound as a 4-oxo-1,4-dihydropyridazine derivative, indicating a specific oxidation state of the heterocyclic system .

A carboxylic acid (-COOH) group is positioned at the 3-position of the pyridazine ring, providing a site for acid-base interactions, hydrogen bonding, and potential chemical modifications. This functional group is particularly important for the compound's chemical reactivity and its ability to interact with biological targets. The carboxylic acid can exist in its protonated form or as a carboxylate anion depending on the pH of the environment, which can significantly influence the compound's solubility and binding properties .

The dihydro nature of the pyridazine ring, combined with the strategic placement of the functional groups, suggests that the compound may exhibit tautomeric behavior. This means it can potentially exist in different forms depending on environmental conditions such as pH and solvent polarity. This property can be important for understanding the compound's behavior in biological systems and its interactions with target proteins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume